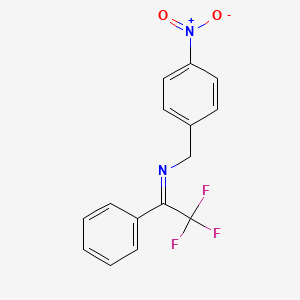
1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine typically involves the reaction of 4-nitroaniline with 2,2,2-trifluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the nitrophenyl group.
4-Nitroaniline: Contains the nitrophenyl group but lacks the trifluoromethyl group.
2,2,2-Trifluorodiazoethane: Contains the trifluoromethyl group and is used in similar synthetic applications.
Uniqueness
1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine is unique due to the combination of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H11F3N2O2 |
|---|---|
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(4-nitrophenyl)methyl]-1-phenylethanimine |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(12-4-2-1-3-5-12)19-10-11-6-8-13(9-7-11)20(21)22/h1-9H,10H2 |
InChI-Schlüssel |
LSYWPISADYIOIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


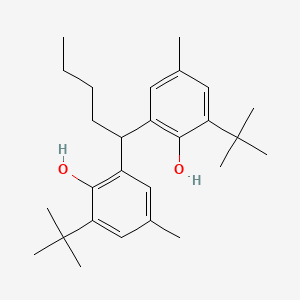

![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
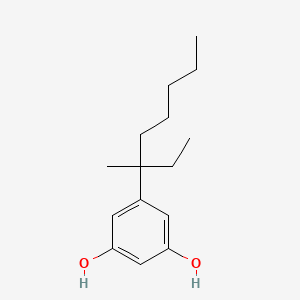
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)

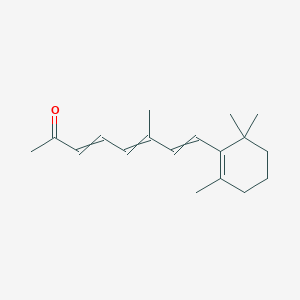
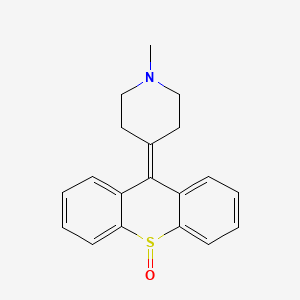

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
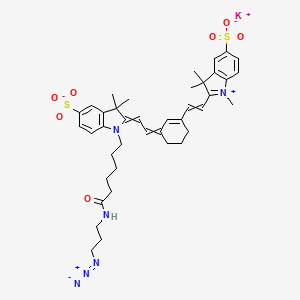
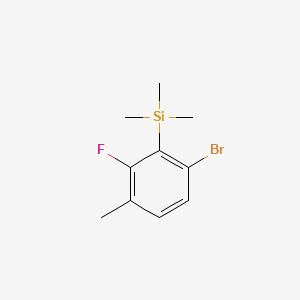
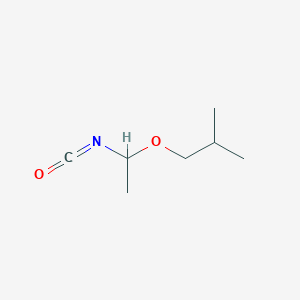
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
